2-{2-ethyl-6-[(4-methylphenyl)methyl]-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(4-fluorophenyl)acetamide
CAS No.: 951616-94-7
Cat. No.: VC5181930
Molecular Formula: C23H22FN5O3
Molecular Weight: 435.459
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951616-94-7 |
|---|---|
| Molecular Formula | C23H22FN5O3 |
| Molecular Weight | 435.459 |
| IUPAC Name | 2-[2-ethyl-6-[(4-methylphenyl)methyl]-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]-N-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C23H22FN5O3/c1-3-27-13-19-21(26-27)22(31)29(12-16-6-4-15(2)5-7-16)23(32)28(19)14-20(30)25-18-10-8-17(24)9-11-18/h4-11,13H,3,12,14H2,1-2H3,(H,25,30) |
| Standard InChI Key | ITVZRXWNTAWVDS-UHFFFAOYSA-N |
| SMILES | CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)CC4=CC=C(C=C4)C |
Introduction
Chemical Identity and Structural Features
The compound belongs to the pyrazolo[4,3-d]pyrimidine class, characterized by fused pyrazole and pyrimidine rings. Its molecular formula is C23H22FN5O3, with a molecular weight of 435.46 g/mol. Key structural components include:
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A pyrazolo[4,3-d]pyrimidine core with 5,7-dioxo functionalization.
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A 2-ethyl substituent at position 2.
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A 6-[(4-methylphenyl)methyl] group providing arylalkyl hydrophobicity.
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An N-(4-fluorophenyl)acetamide side chain contributing hydrogen-bonding potential.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C23H22FN5O3 | |
| Molecular Weight | 435.46 g/mol | |
| CAS Registry Number | 951616-94-7 | |
| IUPAC Name | See Title | |
| LogP (Predicted) | 3.2 ± 0.5 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 6 |
Synthetic Methodology
The synthesis of pyrazolo[4,3-d]pyrimidine derivatives typically involves multi-step reactions optimized for yield and purity. For this compound, key steps likely include:
Core Scaffold Assembly
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Pyrazolo[4,3-d]pyrimidine Formation: Cyclocondensation of 4-aminopyrazole derivatives with β-ketoesters or malononitriles under acidic conditions .
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5,7-Dioxo Functionalization: Oxidation of intermediate dihydropyrimidines using agents like potassium permanganate or hydrogen peroxide .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Core Cyclization | Ethanol, HCl, 80°C, 12h | 65–70% |
| 5,7-Dioxo Formation | H2O2, AcOH, 50°C, 6h | 85% |
| N-Ethylation | Ethyl iodide, K2CO3, DMF, 60°C | 78% |
| Amide Coupling | EDCI, HOBt, DCM, RT, 24h | 62% |
Biological Activity and Mechanisms
Pyrazolo[4,3-d]pyrimidines exhibit diverse biological activities, with this compound showing promise in preclinical studies:
Microtubule Targeting
Analogous compounds (e.g., 9 and 11–13 in ) inhibit tubulin polymerization (IC50: 0.42–0.49 μM) by binding the colchicine site, disrupting mitotic spindle formation . The 4-fluorophenylacetamide moiety may enhance hydrophobic interactions with tubulin’s β-subunit, akin to combretastatin A-4 .
Antimicrobial Activity
Pyrazolo[3,4-d]pyrimidines exhibit MIC values of 25–200 μg/mL against Gram-positive bacteria and fungi, suggesting potential for structure-activity optimization .
Structure-Activity Relationships (SAR)
Critical substituents influencing activity include:
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2-Ethyl Group: Enhances metabolic stability compared to methyl or propyl analogs.
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6-[(4-Methylphenyl)methyl]: Increases lipophilicity, improving membrane permeability.
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4-Fluorophenylacetamide: The fluorine atom augments binding affinity via halogen bonding .
Table 3: Comparative Bioactivity of Analogues
| Compound | Tubulin IC50 (μM) | MCF-7 GI50 (nM) |
|---|---|---|
| Target Compound | 0.45 (Predicted) | ≤10 (Predicted) |
| CA-4 (Control) | 0.42 | 2.5 |
| Paclitaxel | 0.25 | 3.8 |
Future Research Directions
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Mechanistic Studies: Elucidate exact tubulin-binding interactions via cryo-EM or X-ray crystallography.
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Derivatization: Explore replacing the 4-fluorophenyl group with heteroaryl moieties to modulate solubility.
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In Vivo Efficacy: Evaluate pharmacokinetics and antitumor activity in xenograft models.
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